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1-Bromo-2-ethyl-3-fluorobenzene is a halogenated aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with an ethyl group. Its molecular formula is , and it has a molecular weight of approximately 203.05 g/mol. The compound is notable for its unique structure, which allows it to participate in various
The synthesis of 1-Bromo-2-ethyl-3-fluorobenzene can be achieved through several methods:
1-Bromo-2-ethyl-3-fluorobenzene has potential applications in various fields:
Interaction studies involving 1-Bromo-2-ethyl-3-fluorobenzene focus on its reactivity with biological molecules and other chemicals:
Several compounds share structural similarities with 1-Bromo-2-ethyl-3-fluorobenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-3-fluorobenzene | Lacks ethyl group; simpler structure | |
| 1-Bromo-4-fluorobenzene | Similar reactivity; different substitution pattern | |
| 1-Bromo-2-chloro-3-fluorobenzene | Contains chlorine; different halogen combination | |
| 1-Bromo-4-methylbenzene | Methyl group instead of ethyl; less bulky | |
| 1-Bromo-2-chloroethane | Aliphatic structure; less aromatic character |
The uniqueness of 1-Bromo-2-ethyl-3-fluorobenzene lies in its combination of both ethyl and halogen substituents on an aromatic ring, which provides diverse reactivity options that are not commonly found in simpler halogenated compounds. This versatility makes it a valuable synthon in organic synthesis and materials science.
1-Bromo-2-ethyl-3-fluorobenzene possesses the molecular formula C8H8BrF with a molecular weight of 203.05 grams per mole [3] [30]. The compound bears the Chemical Abstracts Service registry number 1780931-95-4 and is classified under the molecular descriptor language number MFCD22490760 [30]. The two-dimensional structural representation reveals a benzene ring substituted with three distinct functional groups arranged in a specific positional pattern [3].
The canonical Simplified Molecular-Input Line-Entry System representation is documented as "CCC1=C(F)C=CC=C1Br", which provides a linear notation for the three-dimensional molecular structure [3]. The InChI identifier "InChI=1S/C8H8BrF/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3" further confirms the precise atomic arrangement and connectivity pattern [3].
The three-dimensional conformational landscape of 1-bromo-2-ethyl-3-fluorobenzene is characterized by multiple energy minima arising from rotational freedom around the ethyl substituent [25]. The ethyl group introduces conformational flexibility through rotation about the carbon-carbon bond connecting the ethyl chain to the aromatic ring [25]. This rotational freedom generates distinct conformational isomers with varying spatial arrangements of the ethyl substituent relative to the benzene plane [25].
Computational studies of similar aromatic systems indicate that the ethyl group preferentially adopts staggered conformations to minimize steric hindrance with adjacent ring substituents [26]. The presence of both bromine and fluorine substituents in ortho and meta positions relative to the ethyl group creates an asymmetric steric environment that influences conformational preferences [26]. The relatively large van der Waals radius of bromine (1.95 Angstroms) compared to fluorine (1.47 Angstroms) generates differential steric interactions that stabilize specific conformational arrangements [26].
The benzene ring maintains planarity with minimal deviation from ideal aromatic geometry, as the electronic structure preserves delocalized pi-electron density despite multiple substitutions [25]. The aromatic carbon-carbon bond lengths remain within the typical range of 1.39-1.40 Angstroms, indicating preserved aromaticity [25]. The carbon-bromine bond length approximates 1.90 Angstroms, while the carbon-fluorine distance measures approximately 1.36 Angstroms, consistent with established aromatic halide structural parameters [34].
The bromoethylfluorobenzene family encompasses multiple positional isomers arising from different arrangements of the three substituents around the benzene ring [28]. Systematic variation of substituent positions generates six theoretical isomers when considering all possible combinations of bromine, ethyl, and fluorine placements [28]. The target compound 1-bromo-2-ethyl-3-fluorobenzene represents one specific constitutional isomer within this family [28].
Alternative positional arrangements include 2-bromo-1-ethyl-3-fluorobenzene, where the bromine and ethyl positions are interchanged while maintaining the fluorine at position 3 [5] [8]. Another constitutional isomer, 1-bromo-3-ethyl-2-fluorobenzene, features the fluorine and ethyl substituents in exchanged positions relative to the target compound [28]. Each positional isomer exhibits distinct physical and chemical properties due to varying electronic and steric interactions between substituents [28].
| Positional Isomer | Bromine Position | Ethyl Position | Fluorine Position | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-Bromo-2-ethyl-3-fluorobenzene | 1 | 2 | 3 | 203.05 |
| 2-Bromo-1-ethyl-3-fluorobenzene | 2 | 1 | 3 | 203.05 |
| 1-Bromo-3-ethyl-2-fluorobenzene | 1 | 3 | 2 | 203.05 |
The electronic effects of each substituent influence the overall molecular properties through inductive and resonance contributions [28]. Bromine exhibits both electron-withdrawing inductive effects and electron-donating resonance effects, while fluorine demonstrates strong electron-withdrawing characteristics through both inductive and resonance mechanisms [27]. The ethyl group provides electron-donating inductive effects that modulate the electronic density distribution around the aromatic ring [27].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 1-bromo-2-ethyl-3-fluorobenzene [22]. The B3LYP functional with 6-311+G(d,p) basis sets represents the standard computational approach for aromatic halide systems, yielding reliable geometric parameters and electronic properties [22]. Dispersion-corrected DFT methods, such as B3LYP-D3, account for London dispersion forces that contribute significantly to intermolecular interactions in aromatic systems [22].
Computational optimization procedures typically converge to stable geometric configurations with root-mean-square gradient values below 10^-4 atomic units [22]. The optimized bond lengths, bond angles, and dihedral angles closely match experimental crystallographic data when available [22]. Electronic structure calculations reveal molecular orbital energies, electron density distributions, and charge populations that characterize the compound's reactivity patterns [22].
| DFT Parameter | B3LYP/6-311+G(d,p) Value | Experimental Reference |
|---|---|---|
| C-Br Bond Length (Å) | 1.91 | 1.90 ± 0.02 |
| C-F Bond Length (Å) | 1.36 | 1.35 ± 0.01 |
| C-C (aromatic) Bond Length (Å) | 1.40 | 1.39 ± 0.01 |
| C-C (ethyl) Bond Length (Å) | 1.54 | 1.53 ± 0.02 |
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental information about electronic excitation processes and chemical reactivity [22]. Typical HOMO-LUMO gap values for halogenated aromatic compounds range from 4.5 to 6.0 electron volts, depending on the specific substitution pattern [42]. These electronic parameters directly correlate with ultraviolet-visible absorption characteristics and photochemical behavior [42].
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of 1-bromo-2-ethyl-3-fluorobenzene through characteristic chemical shift patterns and coupling constants [11]. Proton NMR analysis reveals distinct resonance signals corresponding to aromatic protons, ethyl methylene protons, and ethyl methyl protons [11]. The aromatic region typically exhibits signals between 6.8 and 7.5 parts per million, with specific chemical shifts influenced by the electronic effects of halogen substituents [11].
The ethyl substituent generates characteristic multipicity patterns with the methylene protons appearing as a quartet due to coupling with the adjacent methyl group [11]. The methyl protons of the ethyl group typically resonate as a triplet around 1.2 parts per million [11]. Fluorine-19 NMR spectroscopy provides additional structural confirmation through the characteristic fluorine chemical shift, typically observed between -110 and -130 parts per million for aromatic fluorides [11].
| NMR Parameter | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (meta to F) | 7.0-7.3 | multiplet | 1H |
| Aromatic H (ortho to Br) | 6.8-7.1 | multiplet | 2H |
| Ethyl CH2 | 2.6-2.8 | quartet | 2H |
| Ethyl CH3 | 1.2-1.3 | triplet | 3H |
| Fluorine-19 | -115 to -125 | singlet | 1F |
Carbon-13 NMR spectroscopy reveals the aromatic carbon framework with characteristic chemical shifts between 110 and 160 parts per million [11]. The carbon bearing the fluorine substituent exhibits coupling with fluorine-19, generating characteristic doublet patterns with coupling constants ranging from 240 to 260 Hertz [11]. The ethyl carbon atoms appear in the aliphatic region with the methylene carbon around 25-30 parts per million and the methyl carbon around 15 parts per million [11].
Infrared spectroscopy identifies characteristic vibrational frequencies corresponding to specific functional groups within 1-bromo-2-ethyl-3-fluorobenzene [13] [42]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, distinguishable from aliphatic carbon-hydrogen stretches that occur below 3000 wavenumbers [13]. The aromatic carbon-carbon stretching modes typically manifest between 1440 and 1625 wavenumbers [13].
The carbon-bromine stretching vibration produces a characteristic absorption below 700 wavenumbers, while the carbon-fluorine stretch generates a more intense signal in the 1000-1400 wavenumber region [13]. These halogen-specific vibrations provide definitive identification of the halogen substituents and their bonding environments [13]. The ethyl group contributes characteristic aliphatic carbon-hydrogen stretching and bending modes in their respective frequency regions [13].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3000-3100 | medium | aromatic protons |
| Aliphatic C-H stretch | 2850-2990 | strong | ethyl group |
| Aromatic C=C stretch | 1440-1625 | medium | benzene ring |
| C-F stretch | 1000-1400 | strong | aromatic fluoride |
| C-Br stretch | < 700 | medium | aromatic bromide |
Raman spectroscopy complements infrared analysis by revealing vibrations that may be infrared-inactive due to symmetry considerations [42]. The aromatic ring breathing modes and skeletal vibrations provide additional structural information through their characteristic frequency patterns [42]. The combined infrared and Raman data enable complete vibrational assignment and confirm the proposed molecular structure [42].
Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of 1-bromo-2-ethyl-3-fluorobenzene through absorption bands corresponding to pi-to-pi-star and n-to-pi-star electronic excitations [18] [38]. Aromatic compounds typically exhibit absorption maxima between 250 and 300 nanometers, arising from pi-to-pi-star transitions within the benzene ring system [18]. The presence of halogen substituents modifies these electronic transitions through their electron-withdrawing and electron-donating effects [38].
The substitution pattern influences both the position and intensity of absorption bands through electronic perturbations of the aromatic pi-electron system [38]. Fluorine substitution typically induces blue shifts (shorter wavelengths) due to its strong electron-withdrawing character, while bromine substitution may cause red shifts through its electron-donating resonance effects [38]. The ethyl substituent provides minimal direct electronic perturbation but may influence absorption characteristics through its electron-donating inductive effects [37].
Typical absorption coefficients for substituted benzene derivatives range from 1,000 to 10,000 liters per mole per centimeter, indicating moderate to strong electronic transitions [37]. The absorption spectrum profile provides valuable information about the electronic structure and can be correlated with computational predictions from time-dependent density functional theory calculations [42]. Solvent effects may shift absorption maxima by 5-15 nanometers depending on the polarity and hydrogen-bonding capacity of the solvent medium [37].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 1-bromo-2-ethyl-3-fluorobenzene [15]. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the molecular weight of the intact compound [15]. The isotopic pattern reveals characteristic bromine isotope contributions, with the molecular ion plus two peak (M+2) appearing at approximately one-third the intensity of the molecular ion peak due to the natural abundance of bromine-81 [15].
Fragmentation patterns follow predictable pathways based on bond strengths and stability of resulting fragment ions [15]. The loss of bromine (mass 79-81) generates fragment ions at mass-to-charge ratios 124 and 122, corresponding to the fluoroethylbenzene cation [15]. Alternative fragmentation involves loss of the ethyl group (mass 29), producing bromofluorobenzene fragment ions at mass-to-charge ratio 174-176 [15].
| Fragment Ion | m/z Value | Relative Intensity (%) | Assignment |
|---|---|---|---|
| Molecular Ion [M]⁺ | 203 | 45-65 | intact molecule |
| [M-Br]⁺ | 124 | 25-40 | fluoroethylbenzene |
| [M-C₂H₅]⁺ | 174 | 15-30 | bromofluorobenzene |
| [M-HF]⁺ | 183 | 10-20 | bromoethylbenzene |
| Base Peak | Variable | 100 | most abundant fragment |
1-Bromo-2-ethyl-3-fluorobenzene represents a trisubstituted aromatic compound with distinctive halogen and alkyl substituents. The compound possesses the molecular formula C₈H₈BrF and is registered under Chemical Abstracts Service number 1780931-95-4 [1] [2]. The compound has been catalogued with the MDL number MFCD22490760, facilitating its identification in chemical databases [1] [2].
The molecular weight of 1-Bromo-2-ethyl-3-fluorobenzene is 203.05 grams per mole, with a more precise exact mass of 203.0515 grams per mole [1] [2]. The structural representation can be expressed through the SMILES notation as FCc1c(CC)c(Br)ccc1, which delineates the specific positioning of the fluorine atom at the 3-position, the ethyl group at the 2-position, and the bromine atom at the 1-position of the benzene ring [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈BrF | [1] [2] |
| CAS Registry Number | 1780931-95-4 | [1] [2] |
| MDL Number | MFCD22490760 | [1] [2] |
| Molecular Weight (g/mol) | 203.05 | [1] [2] |
| Exact Mass (g/mol) | 203.0515 | [1] |
| SMILES Notation | FCc1c(CC)c(Br)ccc1 | [2] |
The phase behavior of 1-Bromo-2-ethyl-3-fluorobenzene has not been extensively documented in the available literature. Based on the structural characteristics and comparison with analogous compounds, the substance is expected to exist as a liquid at room temperature (25°C). Related bromofluorobenzenes, such as 1-bromo-3-fluorobenzene, exhibit melting points around -8°C and boiling points near 150°C [3] [4], suggesting that 1-Bromo-2-ethyl-3-fluorobenzene may possess similar thermal properties, though the additional ethyl substituent would likely modify these values.
The thermal phase transitions of halogenated aromatic compounds are influenced by intermolecular forces, including van der Waals interactions and dipole-dipole interactions arising from the electronegative halogen atoms. The presence of both bromine and fluorine substituents, along with the ethyl group, creates a complex molecular environment that affects the compound's physical state behavior [5] [6].
The solubility characteristics of 1-Bromo-2-ethyl-3-fluorobenzene are governed by its molecular structure, which exhibits both hydrophobic aromatic character and polar halogen substituents. The compound is expected to demonstrate very limited solubility in water (estimated < 0.1 g/L) due to its predominantly hydrophobic nature, consistent with the behavior of similar bromofluorobenzenes [7] [8] [9].
In organic solvents, the compound exhibits significantly enhanced solubility. The presence of halogen substituents and the aromatic ring system facilitate dissolution in various organic media. Halogenated solvents such as dichloromethane and chloroform are expected to provide excellent solvation, with estimated solubilities ranging from 50-200 g/L [8] [10]. Aromatic solvents like toluene and benzene should also demonstrate high solubility due to π-π stacking interactions and similar polarity characteristics [8] [11].
Polar aprotic solvents including acetone are anticipated to provide moderate to high solubility (10-100 g/L), while alcoholic solvents such as ethanol and methanol may offer moderate solubility (1-10 g/L) due to their ability to interact with the polar halogen substituents [8] [10].
| Solvent | Solubility | Estimated Range (g/L) | Basis |
|---|---|---|---|
| Water | Very Low | < 0.1 | Hydrophobic aromatic halide |
| Ethanol | Moderate | 1-10 | Similar bromofluorobenzenes |
| Methanol | Moderate | 1-10 | Similar bromofluorobenzenes |
| Acetone | High | 10-100 | Polar aprotic solvent compatibility |
| Dichloromethane | High | 50-200 | Halogenated compound affinity |
| Hexane | High | 50-200 | Nonpolar hydrocarbon compatibility |
| Toluene | High | 50-200 | Aromatic compound compatibility |
| Chloroform | High | 50-200 | Halogenated solvent compatibility |
The physical properties related to density, refractive index, and viscosity of 1-Bromo-2-ethyl-3-fluorobenzene have not been experimentally determined. However, comparative analysis with structurally similar compounds provides insight into expected values. Related bromofluorobenzenes typically exhibit densities in the range of 1.5-1.6 g/mL at 25°C, as observed for 1-bromo-3-fluorobenzene (1.567 g/mL) [12] [4].
The refractive index for similar compounds falls within the range of 1.52-1.54, as exemplified by 1-bromo-3-fluorobenzene with a refractive index of 1.526 [12] [13]. The presence of the ethyl substituent in 1-Bromo-2-ethyl-3-fluorobenzene would likely result in a slight modification of these optical properties due to changes in molecular packing and electron distribution.
Viscosity measurements for this specific compound are not available in the literature. The viscosity of aromatic halogenated compounds is influenced by molecular size, shape, and intermolecular interactions, with larger molecules generally exhibiting higher viscosity values [14].
The partition coefficient (LogP) represents a critical parameter for understanding the hydrophobicity and potential bioavailability of 1-Bromo-2-ethyl-3-fluorobenzene. Based on fragment contribution methods and comparison with structurally related compounds, the estimated LogP value is approximately 3.0 ± 0.5, indicating a lipophilic character [14] [15].
This hydrophobicity assessment is consistent with the compound's molecular structure, which contains a substantial hydrophobic aromatic ring system and an ethyl substituent, while the halogen atoms contribute to both hydrophobic character and slight polarity. The LogD₇.₄ value (distribution coefficient at physiological pH) is expected to be similar to the LogP value since the compound lacks ionizable functional groups [14].
The compound's partition behavior indicates a strong preference for the organic phase over the aqueous phase, which has implications for its environmental fate, bioaccumulation potential, and pharmaceutical applications. This lipophilic character suggests that the compound would preferentially partition into lipid-rich environments and demonstrate limited water solubility [14] [15].
| Parameter | Estimated Value | Estimation Method |
|---|---|---|
| Log P (octanol/water) | 3.0 ± 0.5 | Fragment contribution method |
| Log D₇.₄ (octanol/water at pH 7.4) | 3.0 ± 0.5 | Same as Log P (no ionizable groups) |
| Hydrophobicity Class | Lipophilic | Based on Log P value |
| Water Partition Behavior | Strongly hydrophobic | Based on molecular structure |
The thermal stability of 1-Bromo-2-ethyl-3-fluorobenzene is influenced by the presence of multiple substituents on the aromatic ring and the specific electronic effects of the halogen atoms. Aromatic compounds with halogen substituents generally exhibit enhanced thermal stability compared to their non-halogenated counterparts due to the stabilizing effects of the aromatic system and the electronic properties of the halogens [16] [17].
Decomposition pathways for halogenated aromatic compounds typically involve carbon-halogen bond cleavage as the initial step, followed by various radical and molecular rearrangement processes. The thermal decomposition of brominated aromatic compounds often proceeds through homolytic cleavage of the carbon-bromine bond, which has a relatively lower bond dissociation energy compared to carbon-fluorine bonds [18] [16].
The decomposition temperature for 1-Bromo-2-ethyl-3-fluorobenzene is estimated to be above 300°C based on the thermal behavior of similar compounds. The presence of the ethyl substituent may provide additional thermal stability through hyperconjugation effects, while the halogen substituents can both stabilize and destabilize the molecule depending on the specific reaction conditions [16] [17].
Primary decomposition products are expected to include hydrogen halides (hydrogen bromide and hydrogen fluoride), along with various aromatic fragments and carbonaceous deposits. The specific pathway will depend on temperature, atmosphere (inert vs. oxidizing), and reaction time [16] [19].
Crystallographic data for 1-Bromo-2-ethyl-3-fluorobenzene has not been reported in the available literature. The compound's solid-state structure would be expected to exhibit typical aromatic packing arrangements, with the molecular geometry influenced by the steric effects of the substituents and the electronic properties of the halogen atoms.
The molecular geometry around the benzene ring should remain essentially planar, with the substituents adopting positions that minimize steric hindrance. The ethyl group at the 2-position would likely adopt a conformation that reduces interactions with the adjacent fluorine atom at the 3-position [20] [21].
Intermolecular interactions in the solid state would include van der Waals forces, dipole-dipole interactions arising from the polar halogen substituents, and potential halogen bonding interactions. The presence of both bromine and fluorine atoms could lead to interesting supramolecular arrangements, as these halogens can participate in different types of secondary interactions [22] [21].
The crystal packing would be influenced by the molecular shape and the distribution of electron density, with the relatively bulky bromine atom and the highly electronegative fluorine atom creating specific geometric constraints. Without experimental X-ray crystallographic data, the precise unit cell parameters, space group, and molecular packing arrangements remain undetermined [20] [21].
The solid-state properties would be expected to follow patterns observed in related halogenated aromatic compounds, with the crystal structure being stabilized by a combination of van der Waals interactions, electrostatic interactions involving the halogen atoms, and aromatic π-π stacking interactions between adjacent molecules [22] [21].